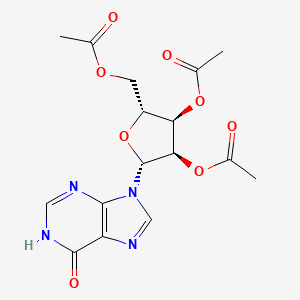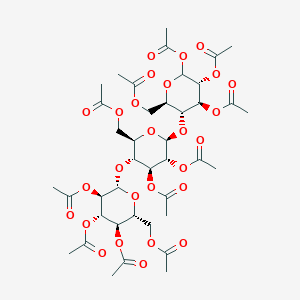![molecular formula C₁₆H₁₈O₈ B1139719 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 66901-41-5](/img/structure/B1139719.png)
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a fluorogenic substrate commonly used in biochemical research. It is particularly useful in the study of lysosomal storage diseases such as Hurler syndrome (mucopolysaccharidosis type I) due to its role in the assay of α-L-iduronidase . The compound has a molecular formula of C16H18O8 and a molecular weight of 338.31 g/mol .
Mechanism of Action
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranoside are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes are found in cell lysosomes and are involved in the degradation of glycosaminoglycans such as dermatan sulfate and heparin sulfate .
Mode of Action
4-Methylumbelliferyl alpha-L-idopyranoside acts as a fluorogenic substrate for these enzymes. It is cleaved by α-L-iduronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU, which is pH-dependent, allows for the quantification of α-L-iduronidase activity .
Biochemical Pathways
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside is part of the larger biochemical pathway involved in the degradation of glycosaminoglycans . This pathway is crucial for the normal functioning of cells, and disruptions can lead to the buildup of glucosaminoglycans, resulting in disorders such as Hurler syndrome .
Result of Action
The enzymatic action of α-L-iduronidase on 4-Methylumbelliferyl alpha-L-idopyranoside results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of α-L-iduronidase . In the context of Hurler syndrome, a deficiency in α-L-iduronidase activity would result in a lower fluorescence signal .
Action Environment
The action of 4-Methylumbelliferyl alpha-L-idopyranoside is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with excitation maxima at different wavelengths depending on whether the pH is low or high . This suggests that the efficacy and stability of 4-Methylumbelliferyl alpha-L-idopyranoside could be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl a-L-idopyranoside plays a significant role in biochemical reactions. It is used as a substrate in the assay of α-L-Iduronidase , an enzyme involved in carbohydrate metabolism. The compound interacts with this enzyme, and the nature of this interaction is crucial for the treatment of lysosomal storage diseases such as Mucopolysaccharidosis I and MPS II (Hunter syndrome).
Cellular Effects
The effects of 4-Methylumbelliferyl a-L-idopyranoside on cells and cellular processes are significant. It influences cell function by interacting with α-L-Iduronidase
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl a-L-idopyranoside involves its interaction with α-L-Iduronidase . The compound serves as a substrate for this enzyme, leading to changes in gene expression and enzyme activity
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a strong acid like trifluoromethanesulfonic acid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for yield and purity. The process may involve multiple purification steps, including crystallization and chromatography, to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one primarily undergoes hydrolysis reactions catalyzed by enzymes such as α-L-iduronidase. This hydrolysis releases 4-methylumbelliferone, which is fluorescent and can be easily quantified .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using α-L-iduronidase in a buffered solution at an optimal pH for enzyme activity.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions would involve standard reagents like potassium permanganate or sodium borohydride under controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, a fluorescent compound that is widely used in various biochemical assays .
Scientific Research Applications
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a fluorogenic substrate for the assay of α-L-iduronidase, it helps in studying enzyme kinetics and activity.
Medical Research: It is crucial in diagnosing and studying lysosomal storage diseases like Hurler syndrome and Hunter syndrome (MPS II).
Industrial Applications: Used in the development of diagnostic kits and assays for enzyme activity measurement.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used for β-glucuronidase assays.
4-Methylumbelliferyl α-D-galactopyranoside: Used for α-galactosidase assays.
Uniqueness
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific application in the assay of α-L-iduronidase, making it particularly valuable in the study of lysosomal storage diseases .
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

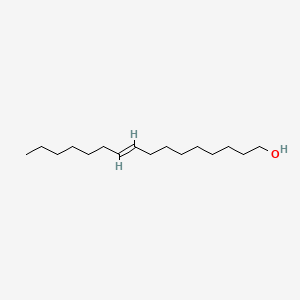
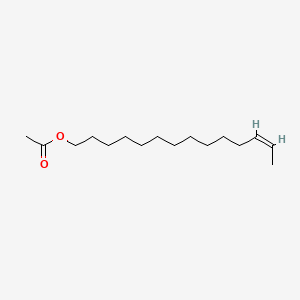
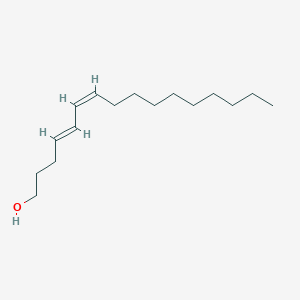
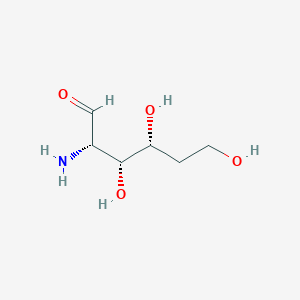
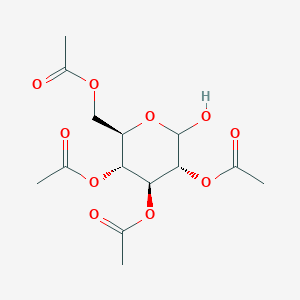


![5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139652.png)
